Lipophilicity (XLogP3): Pivalamide vs. Pentanamide Analog
The pivalamide target compound exhibits a computed XLogP3 of 5.2, compared to 5.0 for the direct pentanamide analog (CAS 289490-98-8) [1][2]. This Δ = +0.2 log unit difference, despite identical molecular formula and molecular weight (324.4 g/mol), arises from the branched vs. linear architecture of the amide side chain [1]. The higher lipophilicity of the pivalamide predicts moderately enhanced membrane permeability but also lower aqueous solubility relative to the linear pentanamide [1].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.2 |
| Comparator Or Baseline | N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide (CAS 289490-98-8): XLogP3 = 5.0 |
| Quantified Difference | Δ XLogP3 = +0.2 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A 0.2 log unit difference in XLogP3 can measurably shift partitioning behavior in octanol/water systems and cell-based permeability assays, making the pivalamide and pentanamide non-interchangeable in protocols where consistent compound exposure is critical.
- [1] PubChem. Computed Properties for N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide, CID 707368. XLogP3 = 5.2. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. Computed Properties for N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide, CID 1553664. XLogP3 = 5.0. National Center for Biotechnology Information, 2026. View Source
